molecular formula C29H31F2NO5 B11150822 7-[(2,4-difluorobenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one

7-[(2,4-difluorobenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one

Cat. No.: B11150822
M. Wt: 511.6 g/mol
InChI Key: APJGGKKCCHWOLG-UHFFFAOYSA-N
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Description

3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE is a synthetic organic compound with a complex structure. It is characterized by the presence of multiple functional groups, including hydroxy, oxo, methoxy, and difluorophenyl groups. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE involves several steps:

    Formation of the Decahydroisoquinoline Core: The decahydroisoquinoline core can be synthesized through a hydrogenation reaction of isoquinoline derivatives under high pressure and temperature conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using reagents such as osmium tetroxide or potassium permanganate.

    Formation of the Chromen-2-One Structure: The chromen-2-one structure can be synthesized through a condensation reaction between a suitable phenol and an α,β-unsaturated carbonyl compound.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.

    Final Assembly: The final compound is assembled through a series of coupling reactions, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in various coupling reactions to form larger molecules.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: Catalysts such as palladium on carbon or copper iodide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

    Coupling Reactions: Formation of larger, more complex molecules.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.

    Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure and biological activity.

    Therapeutic Agents: Investigated for potential therapeutic effects in various diseases.

Industry

    Material Science: Potential use in the development of new materials with unique properties.

    Chemical Manufacturing: Used as a building block in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **3-[3-(4A-HYDROXY-DECALIN-2-YL)-3-OXOPROPYL]-7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE
  • **3-[3-(4A-HYDROXY-TETRAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE

Uniqueness

The uniqueness of 3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets sets it apart from similar compounds.

Properties

Molecular Formula

C29H31F2NO5

Molecular Weight

511.6 g/mol

IUPAC Name

3-[3-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-3-oxopropyl]-7-[(2,4-difluorophenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C29H31F2NO5/c1-18-23-8-7-22(36-17-19-5-6-21(30)14-25(19)31)15-26(23)37-28(34)24(18)9-10-27(33)32-13-12-29(35)11-3-2-4-20(29)16-32/h5-8,14-15,20,35H,2-4,9-13,16-17H2,1H3

InChI Key

APJGGKKCCHWOLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(C=C(C=C3)F)F)CCC(=O)N4CCC5(CCCCC5C4)O

Origin of Product

United States

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